2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide
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Overview
Description
2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of naphthalene carboxamides It is characterized by the presence of an ethoxy group at the second position of the naphthalene ring and a hydroxycyclohexyl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide typically involves the following steps:
Formation of 2-ethoxynaphthalene: This can be achieved by reacting naphthalene with ethyl bromide in the presence of a base such as potassium carbonate.
Preparation of 3-hydroxycyclohexylamine: Cyclohexanone is first converted to 3-hydroxycyclohexanone, which is then reduced to 3-hydroxycyclohexylamine using a reducing agent like sodium borohydride.
Coupling Reaction: The final step involves the coupling of 2-ethoxynaphthalene with 3-hydroxycyclohexylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-ethoxy-N-(3-oxocyclohexyl)naphthalene-1-carboxamide.
Reduction: Formation of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-amine.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-ethoxynaphthalene: Lacks the carboxamide and hydroxycyclohexyl groups, making it less versatile in biological applications.
N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
2-ethoxy-N-(3-methoxycyclohexyl)naphthalene-1-carboxamide: The methoxy group may alter its hydrogen bonding capabilities compared to the hydroxy group.
Uniqueness
2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide is unique due to the presence of both the ethoxy and hydroxycyclohexyl groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
2-ethoxy-N-(3-hydroxycyclohexyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-17-11-10-13-6-3-4-9-16(13)18(17)19(22)20-14-7-5-8-15(21)12-14/h3-4,6,9-11,14-15,21H,2,5,7-8,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELAGGVMRHKZEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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